4-Chloro-5-fluoronicotinaldehyde
Overview
Description
4-Chloro-5-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method includes the use of sodium hydride in tetrahydrofuran (THF) as a solvent, followed by the addition of ethyl 2-(diethoxyphosphoryl)acetate . The reaction is carried out at low temperatures to ensure the selective introduction of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoronicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-5-fluoronicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoronicotinaldehyde involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making it a valuable compound for studying enzyme inhibition, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluoronicotinaldehyde: Similar structure but lacks the chlorine atom.
4-Chloronicotinaldehyde: Similar structure but lacks the fluorine atom.
5-Chloronicotinaldehyde: Similar structure but with different positioning of the chlorine atom.
Uniqueness
4-Chloro-5-fluoronicotinaldehyde is unique due to the simultaneous presence of both chlorine and fluorine atoms on the pyridine ring. This dual substitution enhances its chemical reactivity and potential for forming diverse derivatives, making it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-chloro-5-fluoropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRNVJRDXKKHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857211 | |
Record name | 4-Chloro-5-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-34-7 | |
Record name | 4-Chloro-5-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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